SIA Crosslinker

Catalog No.
S543159
CAS No.
39028-27-8
M.F
C6H6INO4
M. Wt
283.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SIA Crosslinker

CAS Number

39028-27-8

Product Name

SIA Crosslinker

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-iodoacetate

Molecular Formula

C6H6INO4

Molecular Weight

283.02 g/mol

InChI

InChI=1S/C6H6INO4/c7-3-6(11)12-8-4(9)1-2-5(8)10/h1-3H2

InChI Key

VRDGQQTWSGDXCU-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

SIA Crosslinker, SIA Cross linker, SIA Cross-linker

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CI

The exact mass of the compound 2,5-Dioxopyrrolidin-1-yl 2-iodoacetate is 282.9342 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

SIA (N-Succinimidyl iodoacetate) is a highly specialized, non-cleavable heterobifunctional crosslinker featuring an N-hydroxysuccinimide (NHS) ester and an iodoacetyl group. With an exceptionally compact 1.5 Å spacer arm, it is engineered for near-zero-length amine-to-sulfhydryl bioconjugation. In industrial and advanced laboratory workflows, SIA is selected primarily to minimize steric bulk and spatial separation between conjugated entities, such as in the synthesis of specialized antibody-drug conjugates (ADCs) or rigid protein-protein complexes. Unlike maleimide-based crosslinkers, the iodoacetyl moiety in SIA reacts with free thiols to form a highly stable, irreversible thioether bond that resists degradation in complex biological matrices, making it a critical precursor for applications demanding absolute long-term conjugate stability .

Substituting SIA with more common heterobifunctional crosslinkers like SMCC or SIAB fundamentally alters the geometry and stability of the resulting conjugate. Replacing SIA with SIAB introduces a bulky aromatic ring and extends the spacer arm from 1.5 Å to 10.6 Å, which can disrupt the binding affinity or structural rigidity of tightly coupled molecular probes [1]. Furthermore, substituting the iodoacetyl group of SIA with a standard maleimide-based crosslinker (e.g., SMCC) introduces a critical vulnerability: maleimide-thiol linkages are susceptible to retro-Michael addition and ring hydrolysis in systemic circulation or basic pH environments, leading to premature payload loss or conjugate degradation [2]. For workflows requiring absolute minimal distance and irreversible thioether stability, generic substitution compromises both spatial precision and long-term shelf life.

Ultra-Short Spacer Arm for Near-Zero-Length Conjugation

SIA provides an exceptionally short 3-atom spacer arm of 1.5 Å, compared to standard amine-to-sulfhydryl crosslinkers like SIAB (10.6 Å) or SMCC (11.6 Å). This minimal distance is critical when conjugating fluorophores, enzymes, or payloads where maintaining tight spatial proximity is required to prevent steric interference with target binding sites or to enable precise spatial interactions .

Evidence DimensionSpacer Arm Length
Target Compound Data1.5 Å (3-atom span)
Comparator Or BaselineSIAB (10.6 Å) and SMCC (11.6 Å)
Quantified Difference>85% reduction in crosslinker length
ConditionsStandard bioconjugation structural metrics

Buyers should procure SIA when structural rigidity and minimal added distance between conjugated molecules are absolute requirements for the final product's functionality.

Irreversible Thioether Bond Formation Resists Retro-Michael Exchange

While maleimide-based crosslinkers (like SMCC) are widely used, their resulting succinimide thioether linkages are prone to retro-Michael exchange in the presence of competing thiols (e.g., serum albumin), leading to conjugate instability over time. In contrast, the iodoacetyl group of SIA alkylates sulfhydryls to form a strictly irreversible thioether bond that cannot undergo exchange reactions, ensuring permanent payload attachment [1].

Evidence DimensionIn vivo / Serum Linkage Stability
Target Compound DataIrreversible thioether linkage (zero retro-Michael exchange)
Comparator Or BaselineMaleimide-based crosslinkers (susceptible to thiol exchange)
Quantified DifferenceElimination of thiol-exchange-mediated conjugate degradation
ConditionsSerum or thiol-rich in vivo/in vitro environments

This is essential for ADC developers and diagnostic manufacturers who require maximum long-term stability and zero payload transfer in complex biological matrices.

Optimal Sulfhydryl Selectivity in Mildly Basic Environments

Maleimide groups undergo rapid, non-productive ring hydrolysis at pH > 7.5, limiting their processability in basic buffers. SIA’s iodoacetyl group, however, achieves optimal sulfhydryl selectivity and reactivity at mildly basic conditions (pH 7.5–8.5), allowing simultaneous or sequential NHS-ester (amine) and iodoacetyl (thiol) conjugations in a single optimized pH window without rapid degradation of the thiol-reactive moiety [1].

Evidence DimensionReagent Stability at Basic pH
Target Compound DataHigh stability and optimal thiol reactivity at pH 7.5–8.5
Comparator Or BaselineMaleimide crosslinkers (rapid ring hydrolysis at pH > 7.5)
Quantified DifferenceExtended reagent half-life and process compatibility in basic buffers
ConditionsAqueous bioconjugation buffers (pH 7.5 - 8.5)

Enables manufacturers to streamline conjugation protocols by utilizing a single pH range for both amine and sulfhydryl reactions without suffering severe yield losses due to reagent hydrolysis.

Antibody-Drug Conjugate (ADC) Linker Synthesis

SIA is highly sought after in ADC development where a non-cleavable, ultra-short, and highly stable linkage is required. The irreversible thioether bond formed by the iodoacetyl group prevents premature payload release in systemic circulation, outperforming standard maleimide alternatives in long-term serum stability assays [1].

Rigid Protein-Protein and Enzyme Conjugation

In diagnostic assay manufacturing, SIA is utilized to couple enzymes to antibodies with minimal spacer distance (1.5 Å). This near-zero-length crosslinking prevents the 'floppy' behavior associated with long PEG or aliphatic linkers, maintaining the structural integrity and binding kinetics of the complex .

High-pH Bioconjugation Workflows

For target proteins or peptides that require mildly basic conditions (pH 8.0+) for solubility or to deprotonate specific residues, SIA is the preferred crosslinker. Its iodoacetyl group remains robust and selective for thiols in this pH range, whereas maleimide-based reagents would rapidly hydrolyze and fail during the manufacturing process [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.1

Hydrogen Bond Acceptor Count

4

Exact Mass

282.93416 Da

Monoisotopic Mass

282.93416 Da

Heavy Atom Count

12

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Iodoacetic acid N-hydroxysuccinimide ester

Dates

Last modified: 08-15-2023
1: Piñero DP, Alio JL, Klonowski P, Toffaha B. Vectorial astigmatic changes after corneal collagen crosslinking in keratoconic corneas previously treated with intracorneal ring segments: a preliminary study. Eur J Ophthalmol. 2012;22 Suppl 7:S69-80. doi: 10.5301/ejo.5000063. PubMed PMID: 22020986.
2: Nyberg G, Strömberg N, Jonsson A, Karlsson KA, Normark S. Erythrocyte gangliosides act as receptors for Neisseria subflava: identification of the Sia-1 adhesin. Infect Immun. 1990 Aug;58(8):2555-63. PubMed PMID: 2370108; PubMed Central PMCID: PMC258855.
3: Zhang M, Varki A. Cell surface sialic acids do not affect primary CD22 interactions with CD45 and surface IgM nor the rate of constitutive CD22 endocytosis. Glycobiology. 2004 Nov;14(11):939-49. Epub 2004 Jul 7. PubMed PMID: 15240561.
4: Liu N, Liang W, Liu L, Wang Y, Mai JD, Lee GB, Li WJ. Extracellular-controlled breast cancer cell formation and growth using non-UV patterned hydrogels via optically-induced electrokinetics. Lab Chip. 2014 Apr 7;14(7):1367-76. doi: 10.1039/c3lc51247a. PubMed PMID: 24531214.
5: Asphahani F, Zheng X, Veiseh O, Thein M, Xu J, Ohuchi F, Zhang M. Effects of electrode surface modification with chlorotoxin on patterning single glioma cells. Phys Chem Chem Phys. 2011 May 21;13(19):8953-60. PubMed PMID: 21678586; PubMed Central PMCID: PMC3205118.
6: Yang W, Yu H, Li G, Wang Y, Liu L. Facile modulation of cell adhesion to a poly(ethylene glycol) diacrylate film with incorporation of polystyrene nano-spheres. Biomed Microdevices. 2016 Dec;18(6):107. PubMed PMID: 27830453.
7: Mond JJ, Seghal E, Kung J, Finkelman FD. Increased expression of I-region-associated antigen (Ia) on B cells after cross-linking of surface immunoglobulin. J Immunol. 1981 Sep;127(3):881-8. PubMed PMID: 6790620.
8: Myers RA, Zafaralla GC, Gray WR, Abbott J, Cruz LJ, Olivera BM. alpha-Conotoxins, small peptide probes of nicotinic acetylcholine receptors. Biochemistry. 1991 Sep 24;30(38):9370-7. PubMed PMID: 1892838.
9: Candiani C, Franceschi A, Chignola R, Pasti M, Anselmi C, Benoni G, Tridente G, Colombatti M. Blocking effect of human serum but not of cerebrospinal fluid on ricin A chain immunotoxin potentiation by monensin or carrier protein-monensin conjugates. Cancer Res. 1992 Feb 1;52(3):623-30. PubMed PMID: 1732050.
10: Sia SK, Carr PA, Cochran AG, Malashkevich VN, Kim PS. Short constrained peptides that inhibit HIV-1 entry. Proc Natl Acad Sci U S A. 2002 Nov 12;99(23):14664-9. Epub 2002 Nov 4. PubMed PMID: 12417739; PubMed Central PMCID: PMC137476.
11: Gillette BM, Jensen JA, Tang B, Yang GJ, Bazargan-Lari A, Zhong M, Sia SK. In situ collagen assembly for integrating microfabricated three-dimensional cell-seeded matrices. Nat Mater. 2008 Aug;7(8):636-40. doi: 10.1038/nmat2203. Epub 2008 May 30. PubMed PMID: 18511938.
12: Zhang X, Do MD, Bilyk A. Chemical modification of wheat-protein-based natural polymers: formation of polymer networks with alkoxysilanes to modify molecular motions and enhance the material performance. Biomacromolecules. 2007 Jun;8(6):1881-9. Epub 2007 May 19. PubMed PMID: 17511502.
13: Mond JJ, Schaefer M, Smith J, Finkelman FD. Lyb-5- B cells of CBA/N mice can be induced to synthesize DNA by culture with insolubilized but not soluble anti-Ig. J Immunol. 1983 Nov;131(5):2107-9. PubMed PMID: 6195249.
14: Dosio F, Arpicco S, Adobati E, Canevari S, Brusa P, De Santis R, Parente D, Pignanelli P, Negri DR, Colnaghi MI, Cattel L. Role of cross-linking agents in determining the biochemical and pharmacokinetic properties of Mgr6-clavin immunotoxins. Bioconjug Chem. 1998 May-Jun;9(3):372-81. PubMed PMID: 9576812.
15: Doroodgar F, Niazi F, Sanginabadi A, Niazi S, Baradaran-Rafii A, Alinia C, Azargashb E, Ghoreishi M. Comparative analysis of the visual performance after implantation of the toric implantable collamer lens in stable keratoconus: a 4-year follow-up after sequential procedure (CXL+TICL implantation). BMJ Open Ophthalmol. 2017 Sep 28;2(1):e000090. doi: 10.1136/bmjophth-2017-000090. eCollection 2017. PubMed PMID: 29354720; PubMed Central PMCID: PMC5721648.

Explore Compound Types